molecular formula C18H15Cl3N4O9S B582759 N-(2,2,2-Trichloroacetyl)cefuroxime CAS No. 76598-06-6

N-(2,2,2-Trichloroacetyl)cefuroxime

Cat. No.: B582759
CAS No.: 76598-06-6
M. Wt: 569.8 g/mol
InChI Key: BGPGYDOAMAGXIO-DRGRTGIUSA-N
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Description

N-(2,2,2-Trichloroacetyl)cefuroxime is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. This compound is characterized by the presence of a trichloroacetyl group attached to the cefuroxime molecule. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloroacetyl)cefuroxime typically involves the acylation of cefuroxime with trichloroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the stability of the cefuroxime molecule. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloroacetyl)cefuroxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2,2-Trichloroacetyl)cefuroxime has several scientific research applications:

Mechanism of Action

N-(2,2,2-Trichloroacetyl)cefuroxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The trichloroacetyl group enhances the stability and potency of the compound against beta-lactamase-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trichloroacetyl)cefuroxime is unique due to the presence of the trichloroacetyl group, which enhances its stability and resistance to beta-lactamase enzymes. This makes it particularly effective against beta-lactamase-producing bacteria, which are often resistant to other cephalosporins .

Properties

CAS No.

76598-06-6

Molecular Formula

C18H15Cl3N4O9S

Molecular Weight

569.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2,2,2-trichloroacetyl)carbamoyloxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H15Cl3N4O9S/c1-32-24-9(8-3-2-4-33-8)12(26)22-10-13(27)25-11(15(28)29)7(6-35-14(10)25)5-34-17(31)23-16(30)18(19,20)21/h2-4,10,14H,5-6H2,1H3,(H,22,26)(H,28,29)(H,23,30,31)/b24-9+/t10-,14-/m1/s1

InChI Key

BGPGYDOAMAGXIO-DRGRTGIUSA-N

Isomeric SMILES

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O

Synonyms

[6R-[6α,7β(Z)]]-7-[[2-Furanyl(methoxyimino)acetyl]amino]-8-oxo-3-[[[[(trichloroacetyl)amino]carbonyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 

Origin of Product

United States

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